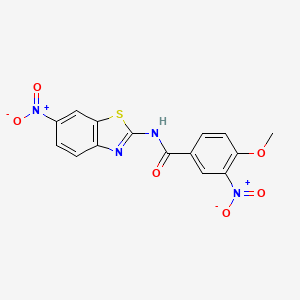![molecular formula C13H16Cl3N3O2S B11711414 Ethyl 2,2,2-trichloro-1-[(3-toluidinocarbothioyl)amino]ethylcarbamate](/img/structure/B11711414.png)
Ethyl 2,2,2-trichloro-1-[(3-toluidinocarbothioyl)amino]ethylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2,2,2-trichloro-1-[(3-toluidinocarbothioyl)amino]ethylcarbamate is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of trichloroethyl, toluidinocarbothioyl, and ethylcarbamate groups, which contribute to its distinct chemical properties.
准备方法
合成路线和反应条件: 2,2,2-三氯-1-[(3-甲苯胺基碳酰硫基)氨基]乙基氨基甲酸乙酯的合成通常涉及在受控条件下使2,2,2-三氯乙酸乙酯与3-甲苯胺基碳酰硫基氯反应。反应通常在三乙胺等碱的存在下进行,以促进目标产物的形成。反应条件(包括温度和溶剂选择)经过优化,以实现高收率和纯度。
工业生产方法: 在工业环境中,2,2,2-三氯-1-[(3-甲苯胺基碳酰硫基)氨基]乙基氨基甲酸乙酯的生产涉及使用与上述类似的反应条件进行大规模合成。该工艺已扩大规模以满足生产需求,并且可能采用额外的纯化步骤(例如重结晶或色谱法)以确保最终产品的质量。
化学反应分析
反应类型: 2,2,2-三氯-1-[(3-甲苯胺基碳酰硫基)氨基]乙基氨基甲酸乙酯会经历各种化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或过氧化氢等氧化剂氧化,从而形成相应的氧化产物。
还原: 还原反应可以使用硼氢化钠或氢化铝锂等还原剂进行,导致分子中特定官能团的还原。
取代: 该化合物可以参与亲核取代反应,其中亲核试剂取代分子中的特定原子或基团。
常用试剂和条件:
氧化: 高锰酸钾,过氧化氢;通常在水溶液或有机溶剂中进行。
还原: 硼氢化钠,氢化铝锂;反应通常在无水溶剂中进行。
取代: 各种亲核试剂,如胺、硫醇或醇;反应可能需要催化剂或特定条件才能有效进行。
形成的主要产物: 从这些反应中形成的主要产物取决于所使用的具体反应条件和试剂。例如,氧化可以产生羧酸或酮,而还原可以产生醇或胺。
科学研究应用
2,2,2-三氯-1-[(3-甲苯胺基碳酰硫基)氨基]乙基氨基甲酸乙酯在科学研究中有多种应用,包括:
化学: 用作有机合成中的试剂,用于制备各种衍生物和中间体。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性。
医药: 研究其潜在的治疗应用,特别是在药物开发和设计中。
工业: 用于生产具有特定性质的专用化学品和材料。
作用机制
2,2,2-三氯-1-[(3-甲苯胺基碳酰硫基)氨基]乙基氨基甲酸乙酯的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可能通过与酶或受体结合来发挥作用,从而导致生物化学途径的调节。所涉及的确切分子靶标和途径取决于该化合物使用时的具体应用和背景。
类似化合物:
- 2,2,2-三氯-1-[(2-氯苯胺基)碳酰硫基]氨基]乙基氨基甲酸乙酯
- 2,2,2-三氯-1-[(4-乙氧基苯胺基)碳酰硫基]氨基]乙基氨基甲酸乙酯
- 3-氯-N-(2,2,2-三氯-1-[(3-甲苯胺基碳酰硫基)氨基]乙基)苯甲酰胺
比较: 2,2,2-三氯-1-[(3-甲苯胺基碳酰硫基)氨基]乙基氨基甲酸乙酯由于其官能团的特定组合而具有独特之处,这赋予了其独特的化学和生物学特性。与类似化合物相比,它可能表现出不同的反应性、稳定性和生物活性,使其在研究和工业中的特定应用中具有价值。
相似化合物的比较
- Ethyl 2,2,2-trichloro-1-[(2-chloroanilino)carbothioyl]amino]ethylcarbamate
- Ethyl 2,2,2-trichloro-1-[(4-ethoxyanilino)carbothioyl]amino]ethylcarbamate
- 3-Chloro-N-(2,2,2-trichloro-1-[(3-toluidinocarbothioyl)amino]ethyl)benzamide
Comparison: Ethyl 2,2,2-trichloro-1-[(3-toluidinocarbothioyl)amino]ethylcarbamate is unique due to its specific combination of functional groups, which impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
属性
分子式 |
C13H16Cl3N3O2S |
|---|---|
分子量 |
384.7 g/mol |
IUPAC 名称 |
ethyl N-[2,2,2-trichloro-1-[(3-methylphenyl)carbamothioylamino]ethyl]carbamate |
InChI |
InChI=1S/C13H16Cl3N3O2S/c1-3-21-12(20)19-10(13(14,15)16)18-11(22)17-9-6-4-5-8(2)7-9/h4-7,10H,3H2,1-2H3,(H,19,20)(H2,17,18,22) |
InChI 键 |
MRSWSFBLLGXLOM-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=CC(=C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(E)-{[3-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-bromo-6-methoxyphenol](/img/structure/B11711339.png)
![N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-3-chlorobenzamide](/img/structure/B11711340.png)
![Methyl 4-[[[3-(2-benzoxazolyl)-4-hydroxyphenyl]amino]carbonyl]benzoate](/img/structure/B11711347.png)
![2-(2-methyl-5-nitroimidazol-1-yl)ethyl N-[2,2,2-trichloro-1-(2-methylanilino)ethyl]carbamate](/img/structure/B11711352.png)
![(4Z)-2-(2-bromophenyl)-4-[4-(dimethylamino)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B11711359.png)
![4-[(2-chloroethyl)amino]-N-methyl-1,2,5-oxadiazole-3-carboxamide](/img/structure/B11711360.png)
![4-butyl-N'-[(4-phenylcyclohexyl)carbonyl]benzohydrazide](/img/structure/B11711366.png)


![N-[(1E,2E)-3-(3-bromophenyl)prop-2-en-1-ylidene]-2-(4-fluorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11711376.png)
![N-{2,2,2-trichloro-1-[(3-chlorophenyl)amino]ethyl}pyridine-3-carboxamide](/img/structure/B11711377.png)

![N-[4-(2,4-Dimethyl-phenyl)-thiazol-2-yl]-N'-furan-2-ylmethylene-hydrazine](/img/structure/B11711387.png)
![Ethyl 1,4-dibromo-6,7-dihydro-5H-cyclopenta[C]pyridine-3-carboxylate](/img/structure/B11711401.png)
